molecular formula C7H6INO2 B071392 Methyl 3-iodoisonicotinate CAS No. 188677-49-8

Methyl 3-iodoisonicotinate

Cat. No.: B071392
CAS No.: 188677-49-8
M. Wt: 263.03 g/mol
InChI Key: XZUYSNLMTTZFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodoisonicotinate is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiotracer Development for Medical Diagnosis : Synthesized compounds like methyl 2-[123I]-iodoisonicotinate have been explored as potential radiotracers for Single-Photon Emission Computed Tomography (SPECT). These radiotracers could be useful for differentiating intracranial masses, such as tuberculoma versus glioma, and in diagnosing central nervous system tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).

  • Methylation in Environmental Chemistry : Research shows that bacteria, including terrestrial and marine strains, can methylate iodide to form methyl iodide, a compound significant in the natural iodine cycle and atmospheric ozone destruction (Amachi et al., 2001).

  • Photoionisation Studies in Photochemistry : Methyl iodide has been extensively studied for its photoionisation behavior, both as an isolated molecule and in molecular aggregates. This research is crucial for understanding photochemical processes and interactions with light sources of varying intensity and wavelength (Das, Sharma, & Vatsa, 2017).

  • Environmental Impact of Fumigants : Methyl iodide can methylate inorganic mercury species in natural waters, which is a significant finding considering its use as a fumigant. This process is likely mediated by sunlight and involves the reduction of mercury ions and subsequent methylation by methyl iodide (Yin et al., 2014).

  • Biogeochemical Cycling of Iodine : Methyl iodide contributes significantly to the transport of iodine from the ocean to the atmosphere, playing an important role in tropospheric chemistry. Its production in natural environments is not fully understood, but both biological and photochemical production mechanisms have been considered (Stemmler et al., 2013).

  • Photodynamic Therapy and Imaging : Methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, a derivative of methyl iodide, has been found to be a promising agent for photodynamic therapy (PDT) and imaging, with potential applications in cancer treatment (Pandey et al., 2005).

Safety and Hazards

Methyl 3-iodoisonicotinate is used for research and development purposes only and is not intended for medicinal or household use . It’s important to handle this chemical with care, following all safety guidelines and precautions .

Properties

IUPAC Name

methyl 3-iodopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUYSNLMTTZFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376271
Record name Methyl 3-iodopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188677-49-8
Record name Methyl 3-iodopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-iodopyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodoisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodoisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-iodoisonicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-iodoisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 3-iodoisonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 3-iodoisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.